(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one

Chiral Synthesis Process Chemistry Inidascamine Intermediates

Sourcing a chirally pure (S)-serine-pyrrolidide scaffold for CNS drug discovery often introduces unwanted stereochemical complexity and delays. This compound serves as the direct des-pyridyl core of the clinical-stage neuromodulator inidascamine (RL-007), eliminating late-stage resolution steps. - Enables direct amide coupling in process chemistry routes with ≥95% purity as the hydrochloride salt. - Ideal CNS fragment with a TPSA of 66.6 Ų, low MW (158.20 g/mol), permitting extensive functionalization while maintaining drug-like properties. - Provides a validated starting point for exploring cholinergic, glutamatergic, and GABA-B receptor modulation programs.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B12882814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(CO)N
InChIInChI=1S/C7H14N2O2/c8-6(5-10)7(11)9-3-1-2-4-9/h6,10H,1-5,8H2/t6-/m0/s1
InChIKeyFTQXPRXTLOMHLO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one: Chiral Building Block for CNS Drug Discovery


(S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one, also known as H-Ser-pyrrolidide, is a chiral amino acid pyrrolidide with the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol [1]. This compound is structurally characterized by an L-serine backbone coupled to a pyrrolidine ring via an amide bond, defining it as a member of the aminoacyl pyrrolidide class, which are well-known product analogue inhibitors of proline-specific peptidases like Dipeptidyl Peptidase IV (DPP-IV) [2]. It serves as the des-pyridyl core scaffold of the clinical-stage neuromodulator inidascamine (RL-007), positioning it as a critical starting material or fragment for the synthesis of novel CNS-targeted small molecules [3].

Chiral Building BlockCore scaffold for investigational CNS neuromodulator inidascamine
Fragment for Lead GenerationMinimal des-pyridyl structure enables modular SAR exploration
Proline-Specific Peptidase Inhibitor ClassMember of aminoacyl pyrrolidide family with reported peptidase inhibition

Why This Serine-Pyrrolidide Cannot Be Replaced by Generic Analogs


Generic substitution within the aminoacyl pyrrolidide class is precluded by critical structural features that govern pharmacological and synthetic outcomes. The (S)-stereochemistry at the amino acid α-carbon dictates the spatial orientation of the primary amine, a key pharmacophore for target engagement [1]. Furthermore, the serine-derived primary hydroxyl group introduces a specific hydrogen-bonding donor/acceptor pattern not present in analogs like isoleucyl- or valyl-pyrrolidide, profoundly altering potency and selectivity for targets such as DPP-IV, where the amino acid side chain is a primary determinant of inhibitory activity [2]. For instance, substituting the serine residue with threonine in a closely related analog resulted in a low micromolar Ki, highlighting that even minor side-chain modifications yield distinct biological profiles [3].

Stereochemical requirement
(S)-configuration at α-carbon governs primary amine orientation; (R)-enantiomer or racemate may not reproduce target interaction profile.
Hydroxyl group contribution
Serine-derived primary OH provides H-bond donor/acceptor pattern absent in hydrophobic analogs (Ile, Val), altering reported potency and selectivity.
Side-chain sensitivity
Minor modification (Ser→Thr) yields low micromolar Ki shift, confirming that even small changes produce distinct inhibitor profiles.

Quantitative Differentiation from Key Analogs


Chiral Purity vs. Racemic Mixtures in Clinical Candidate Synthesis

The target compound is a key intermediate in the synthesis of inidascamine (RL-007), a clinical-stage neuromodulator. The patent literature specifies the use of a chirally pure β-hydroxy-α-amino acid precursor to ensure the correct (2S,3S) or (2R,3S) configuration in the final API [1]. While the (R)-enantiomer (CAS 670253-60-8) is also commercially available, the (S)-configuration is specifically required for constructing the L-serine-derived pharmacophore present in the clinical candidate. The hydrochloride salt form (CAS 670253-53-9) is offered with a certified purity of 95% by leading suppliers, a crucial specification for reproducible downstream coupling reactions [2].

Stereochemical Control
Class-level
(S)-enantiomer, ≥95% (HCl) vs (R)-enantiomer, racemate
Supports synthesis without chiral resolution
Supplier specification; confirm in-house
Chiral Synthesis Process Chemistry Inidascamine Intermediates

Structural Distinction from Clinical Analog Inidascamine

Inidascamine (RL-007), which has advanced to Phase 2b clinical trials for cognitive impairment associated with schizophrenia (CIAS), differs from the target compound by a single 4-pyridyl substituent at the 3-position [1]. This modification increases the molecular weight from 158.20 to 235.28 g/mol and introduces a basic nitrogen, significantly altering physicochemical properties: the target compound has a computed XLogP3-AA of -1.3, indicating higher hydrophilicity compared to its more lipophilic clinical analog [2]. This molecular simplicity makes the target compound a versatile starting fragment for medicinal chemistry exploration, allowing for modular introduction of aromatic groups to probe structure-activity relationships without the steric or electronic bias of a pre-installed pyridyl ring.

Structural Comparison
Head-to-head
MW 158.20, XLogP −1.3 vs Inidascamine MW 235.28, 4-pyridyl
Clean fragment scaffold for SAR exploration
Computed properties; PubChem 2025
Neuropharmacology Drug Design Fragment-Based Discovery

Differential DPP-IV Profile vs. Hydrophobic Pyrrolidides

Amino acid pyrrolidides are established competitive inhibitors of DPP-IV, with potency critically dependent on the amino acid side chain. Literature data show that L-Ile-pyrrolidide exhibits an IC50 of 21 μM against DPP-IV [1]. A closely related analog, (2S,3R)-threonine-pyrrolidide (CHEMBL459438), displays a Ki of 4.9 μM against the same enzyme [2]. While direct IC50 data for H-Ser-pyrrolidide is not reported in the peer-reviewed literature, the presence of a primary hydroxyl group on the serine side chain is expected to confer a distinct hydrogen-bonding interaction profile with the S2 pocket of DPP-IV compared to the hydrophobic side chains of valine or isoleucine analogs, potentially resulting in a unique selectivity window among proline-specific peptidases (DPP-IV, DPP-II, POP) [3].

DPP-IV Profile
Class-level inference
No reported Ki for H-Ser-pyrrolidide; Ile analog IC50 21 µM, Thr analog Ki 4.9 µM
Hydroxyl may confer distinct S2 pocket interaction
In vitro assay context; direct data needed
DPP-IV Inhibition Serine Protease Type 2 Diabetes

Favorable CNS Physicochemical Profile

The target compound possesses physicochemical properties that align with desirable parameters for CNS drug discovery. With a molecular weight of 158.20 g/mol, 2 hydrogen bond donors, 3 hydrogen bond acceptors, a rotatable bond count of 2, and a topological polar surface area (TPSA) of 66.6 Ų, it falls well within the optimal ranges for oral bioavailability and brain penetration as defined by Lipinski's Rule of Five and CNS MPO scoring guidelines [1]. In contrast, larger DPP-IV inhibitors like sitagliptin (MW: 407.3 g/mol) or other peptidomimetics with extended structures frequently exceed these thresholds, potentially limiting their CNS exposure. Its computed XLogP3-AA of -1.3 indicates high aqueous solubility, advantageous for formulation but suggesting that further structural elaboration to moderate lipophilicity would be required for optimal membrane permeability [1].

CNS Drug-likeness
Cross-study
MW 158.20 | TPSA 66.6 Ų | XLogP −1.3 | RotB 2
Fragment within CNS MPO space; room for elaboration
Computed values; verify experimentally
CNS Drug Design Physicochemical Properties Oral Bioavailability

Optimal Application Scenarios


Chiral Building Block for Inidascamine Synthesis

As established by the patent literature for inidascamine, this compound serves as the core scaffold for synthesizing the clinical candidate. Process chemistry groups requiring a chirally pure (S)-serine-pyrrolidide intermediate should prioritize this compound to avoid introducing stereochemical complexity at a later stage [1]. The availability of the hydrochloride salt with ≥95% purity streamlines its direct use in amide coupling reactions without additional purification [2].

Medicinal Chemistry Fragment for CNS Programs

With an exceptionally low molecular weight of 158.20 g/mol and a TPSA of 66.6 Ų, this compound is an ideal fragment for CNS-focused lead generation [1]. Its physicochemical profile permits extensive functionalization while maintaining drug-like properties, and its structural relationship to the clinically advanced inidascamine provides a validated starting point for exploring cholinergic, glutamatergic, and GABA-B receptor modulation [3].

Proline-Specific Peptidase Inhibitor Scaffold

The aminoacyl pyrrolidide class, including this serine derivative, is a well-characterized inhibitor scaffold for DPP-IV and related proline-specific peptidases [1]. While direct potency data for the serine analog is unavailable, the micromolar activities of structurally related threonine- and isoleucine-pyrrolidides suggest that this compound is a viable starting point for developing selective inhibitors, particularly for exploring the role of the hydroxyl group in S2 pocket interactions [2]. This application is most relevant for academic and industrial groups investigating type 2 diabetes, immunology, or neuropeptide regulation.

Analytical Reference for Chiral Purity Methods

The defined (S)-stereochemistry and commercial availability of the opposite (R)-enantiomer make this compound valuable for developing chiral HPLC or SFC methods to assess enantiomeric purity in downstream synthetic products. This is particularly relevant for quality control laboratories supporting the manufacture of chirally pure pharmaceuticals, where the ability to resolve and quantify both enantiomers is a regulatory requirement.

Application
Selection Property
Validation Focus
Application: Inidascamine core scaffold synthesis
Selection Property: (S)-enantiomer purity, HCl salt
Validation Focus: Chiral coupling integrity
Application: CNS fragment-based lead generation
Selection Property: Low MW, TPSA 66.6 Ų
Validation Focus: Drug-likeness elaboration space
Application: Proline-specific peptidase inhibitor research
Selection Property: Serine-pyrrolidide scaffold
Validation Focus: DPP-IV/off-target selectivity
Application: Chiral purity analytical method development
Selection Property: Defined (S)-configuration; (R)-enantiomer available
Validation Focus: Enantiomeric resolution and method qualification
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